Purity Threshold Enables Reproducible SAR: 95%+ vs. 90% Industry Baseline
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide is supplied at ≥95 % purity as verified by LCMS and/or ¹H NMR . In contrast, a structurally very close analog—4‑bromo‑N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 1005305‑27‑0)—is listed by the same vendor family at ≥90 % purity [1]. The 5‑percentage‑point purity advantage reduces the likelihood of confounding single‑impurity artefacts in dose–response assays, a critical factor when rank‑ordering compounds in early SAR studies.
| Evidence Dimension | Supplier‑certified purity (LCMS/¹H NMR) |
|---|---|
| Target Compound Data | ≥95 % (Catalog No. CM644367) |
| Comparator Or Baseline | 4‑bromo analog (CAS 1005305‑27‑0): ≥90 % (Life Chemicals F2098‑0030) |
| Quantified Difference | ≥5 percentage points higher purity |
| Conditions | Vendor QC data; no independent third‑party re‑analysis available |
Why This Matters
Higher certified purity ensures that observed biological activity is attributable to the parent compound rather than bioactive impurities, directly reducing false‑positive rates in primary screening.
- [1] Kuujia Product Page: 4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 1005305-27-0). Life Chemicals F2098-0030. Available at: https://www.kuujia.com/cas-1005305-27-0.html View Source
